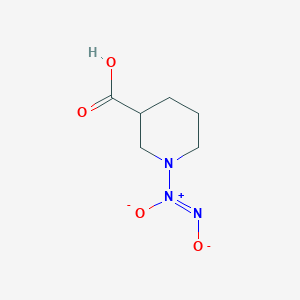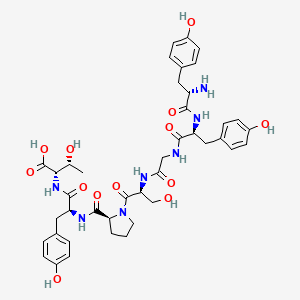![molecular formula C17H28O2 B14222693 2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol CAS No. 827614-95-9](/img/structure/B14222693.png)
2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol is an organic compound with a complex structure It is characterized by the presence of a phenoxy group attached to an ethan-1-ol moiety, which is further substituted with a 3,4,5-trimethylhexan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol typically involves the reaction of 4-(3,4,5-trimethylhexan-2-yl)phenol with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the phenoxide ion on the ethylene oxide, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins and signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol
- {2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}acetic acid
- 2- (2- [4- (1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Uniqueness
2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
827614-95-9 |
|---|---|
Formule moléculaire |
C17H28O2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C17H28O2/c1-12(2)13(3)14(4)15(5)16-6-8-17(9-7-16)19-11-10-18/h6-9,12-15,18H,10-11H2,1-5H3 |
Clé InChI |
ZKSKUCDFTAURIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)
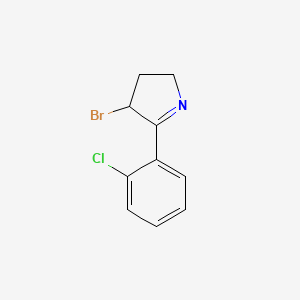
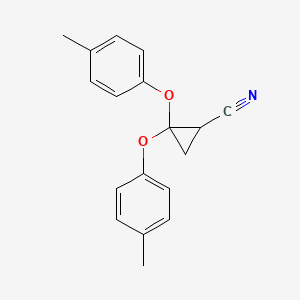
![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)
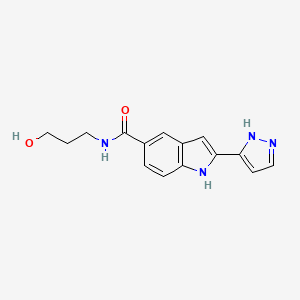
![1-Bromo-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14222658.png)

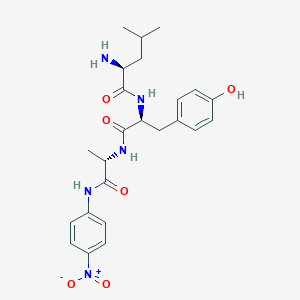
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14222683.png)

